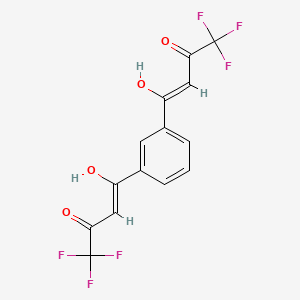
4,4'-(1,3-Phenylene)bis(1,1,1-trifluoro-4-hydroxybut-3-en-2-one)
Overview
Description
4,4'-(1,3-Phenylene)bis(1,1,1-trifluoro-4-hydroxybut-3-en-2-one) is a useful research compound. Its molecular formula is C14H8F6O4 and its molecular weight is 354.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-(1,3-Phenylene)bis(1,1,1-trifluoro-4-hydroxybut-3-en-2-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-(1,3-Phenylene)bis(1,1,1-trifluoro-4-hydroxybut-3-en-2-one) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Liquid Crystal Polyurethanes
A study by Xin, Zhang, and Xing (2006) explored the synthesis of liquid crystal polyurethanes using derivatives of 1,4-bis(p-hydroxybenzoate)phenylene. The research revealed that the synthesized polyurethane polymers exhibit thermotropic liquid crystalline properties, with transition temperatures decreasing with increased methylene spacer length (Xin, Zhang, & Xing, 2006).
Photonic Applications
Biju et al. (2013) designed and synthesized a novel antenna molecule containing four benzoyltrifluoroacetone (BTFA) moieties for advanced photonic applications. These complexes, when doped into PMMA matrices, yielded highly luminescent, photo-stable films and flexible resins (Biju, Eom, Bünzli, & Kim, 2013).
Advanced Organic Light-Emitting Diodes (OLEDs)
Ye et al. (2010) developed a new series of full hydrocarbons for use in high-performance OLEDs. Their study demonstrated significant efficiency improvements in solution-processed blue phosphorescent OLEDs employing these materials (Ye, Liu, Lu, Wu, Du, Liu, Liu, Wu, & Yu, 2010).
Polymer Synthesis and Characterization
Huang et al. (2003) synthesized a new cryptand, leading to strong complex formation with paraquat in various states, demonstrating its potential in host-guest chemistry (Huang, Gibson, Bryant, Nagvekar, & Fronczek, 2003). Mohanty et al. (2010) also synthesized new poly(arylene ether)s containing phthalimidine moieties, contributing to the development of polymers with high thermal stability and low water absorption (Mohanty, Sen, Ghosh, Maji, & Banerjee, 2010).
properties
IUPAC Name |
(Z)-1,1,1-trifluoro-4-hydroxy-4-[3-[(Z)-4,4,4-trifluoro-1-hydroxy-3-oxobut-1-enyl]phenyl]but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O4/c15-13(16,17)11(23)5-9(21)7-2-1-3-8(4-7)10(22)6-12(24)14(18,19)20/h1-6,21-22H/b9-5-,10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDATTJSOTVAAV-OZDSWYPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=CC(=O)C(F)(F)F)O)C(=CC(=O)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=C/C(=O)C(F)(F)F)/O)/C(=C/C(=O)C(F)(F)F)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(1,3-Phenylene)bis(1,1,1-trifluoro-4-hydroxybut-3-en-2-one) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



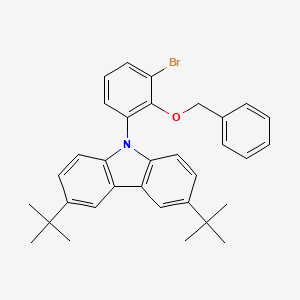
![4,8-Bis(5-hexylthiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B8243916.png)
![[1,1':3',1''-Terphenyl]-4,4',4'',6'-tetracarboxylic acid](/img/structure/B8243926.png)

![4',4''',4''''',4'''''''-Methanetetrayltetrakis(4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde)](/img/structure/B8243948.png)
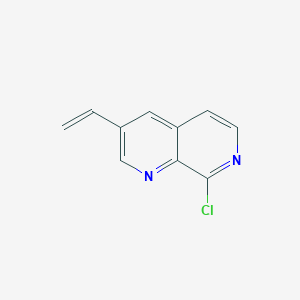
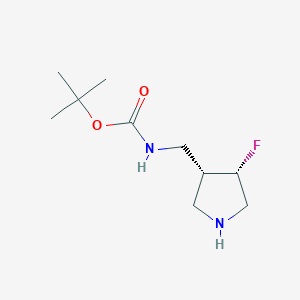
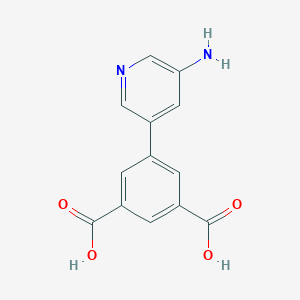
![2'-Methyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8243989.png)
![Dimethyl 5'-bromo-[1,1':3',1''-terphenyl]-4,4''-dicarboxylate](/img/structure/B8244008.png)
![[1,1'-Biphenyl]-2,3',4,5'-tetracarboxylic acid](/img/structure/B8244009.png)
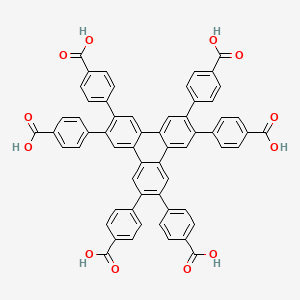
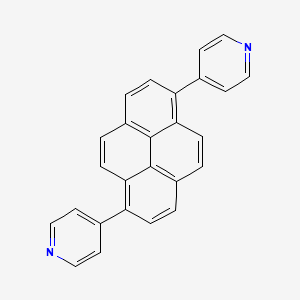
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1':3',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B8244031.png)